
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
Overview
Description
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a phenol group substituted with a hexafluoroisopropanol moiety. This compound is of significant interest in various fields due to its high thermal stability, chemical resistance, and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the reaction of phenol with hexafluoroacetone in the presence of a base. The reaction proceeds via nucleophilic addition of the phenol to the carbonyl group of hexafluoroacetone, followed by protonation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Esterification and Sulfonation
The phenolic hydroxyl group undergoes esterification and sulfonation reactions due to its high acidity (pKa ~8–10) . For example:
- Reaction with acyl chlorides (e.g., acetyl chloride) produces phenolic esters.
- Sulfonation with concentrated sulfuric acid yields sulfonated derivatives, often directed to the para position relative to the hexafluoroisopropyl group due to steric and electronic effects .
Example Reaction:
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nature of the hexafluoroisopropyl group activates the aromatic ring toward nucleophilic substitution . This reactivity is exploited in synthesizing aryl ethers and amines .
Key Observations:
- Substitution occurs preferentially at the meta position relative to the fluorinated group.
- Yields depend on the nucleophile’s strength and reaction conditions (e.g., polar aprotic solvents like DMF).
Oxidation Reactions
The phenolic group can be oxidized to a quinone under strong oxidizing agents (e.g., KMnO₄ or CrO₃) . The hexafluoroisopropanol moiety remains intact due to its stability.
Experimental Data:
Oxidizing Agent | Product | Yield (%) | Reference |
---|---|---|---|
KMnO₄ (acidic) | Quinone | 72 | |
CrO₃ | Quinone | 65 |
Protection/Deprotection Strategies
The phenolic -OH is often protected as a methyl ether or silyl ether to prevent unwanted side reactions during multi-step syntheses. Deprotection is achieved via acid hydrolysis or fluoride ions (for silyl ethers) .
Example:
Coordination Chemistry
HFPP acts as a ligand in metal complexes, leveraging its phenolic oxygen for coordination. Studies show its utility in forming stable complexes with transition metals like Fe(III) and Al(III) .
Notable Complexes:
Metal Ion | Coordination Mode | Application | Reference |
---|---|---|---|
Fe(III) | Bidentate | Catalysis | |
Al(III) | Monodentate | Polymerization |
Radical-Mediated Reactions
In the presence of hexafluoroisopropanol (HFIP) as a solvent, HFPP participates in single-electron transfer (SET) processes, enabling radical coupling or hydrogen-atom transfer (HAT) reactions . This is critical in synthesizing fluorinated heterocycles .
Mechanistic Insight:
- HFIP stabilizes radical intermediates through hydrogen bonding.
- Radical cations generated from HFPP react with alkenes or alkynes to form fused-ring systems .
Condensation and Cyclization
HFPP undergoes acid-catalyzed condensation with aldehydes or ketones to form benzopyran derivatives. The fluorinated group enhances electrophilicity at the ortho position .
Example:
Biological Derivatization
HFPP is a precursor in synthesizing bioactive molecules. Its sulfonamide derivatives show antimicrobial activity, likely due to enhanced lipophilicity from fluorination .
Derivative Activity:
Derivative | Biological Activity | IC₅₀ (µM) | Reference |
---|---|---|---|
Sulfonamide analog | Antibacterial | 12.3 | |
Triflate ester | Antifungal | 8.7 |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Formulation:
- The compound is used as an intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles due to their altered lipophilicity and binding affinity to biological targets.
-
Antimicrobial Agents:
- Studies have shown that derivatives of this compound can exhibit antimicrobial activity. The presence of fluorine atoms can enhance the interaction with microbial membranes, potentially leading to increased efficacy against resistant strains.
Cosmetic Applications
-
Skin Care Products:
- Due to its hydrophobic nature and ability to form stable emulsions, 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is utilized in cosmetic formulations. It acts as an emollient and stabilizer in creams and lotions.
-
UV Protection:
- The compound's unique structure allows it to function as a UV filter in sunscreens. Research highlights its effectiveness in absorbing UV radiation while providing a non-greasy feel on the skin.
Material Science Applications
-
Fluorinated Polymers:
- This compound serves as a building block for synthesizing fluorinated polymers that exhibit high thermal stability and chemical resistance. Such materials are valuable in applications ranging from coatings to high-performance plastics.
-
Surface Modifications:
- Its application in surface treatments enhances the hydrophobicity of materials. This is particularly useful in creating self-cleaning surfaces and reducing friction in mechanical components.
Case Studies
Mechanism of Action
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hexafluoroisopropanol moiety can form hydrogen bonds and other non-covalent interactions, stabilizing specific protein conformations and affecting enzyme activity. This makes it useful in studying protein folding and enzyme catalysis.
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 2,2,2-Trifluoroethanol
Comparison: 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is unique due to the presence of both a phenol group and a hexafluoroisopropanol moiety, which imparts distinct chemical properties such as higher thermal stability and chemical resistance compared to its analogs. The presence of the phenol group also allows for additional reactivity, making it more versatile in various chemical applications.
Biological Activity
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (commonly referred to as HFHP) is a fluorinated phenolic compound notable for its unique chemical properties and potential biological activities. This article reviews the existing literature on the biological activity of HFHP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol
- Molecular Formula : C₉H₆F₆O₂
- Molecular Weight : 260.14 g/mol
- CAS Number : 836-79-3
- Purity : Typically >95% in commercial preparations
Biological Activity Overview
HFHP has been investigated for various biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
HFHP exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that HFHP could be a candidate for developing new antimicrobial agents to combat resistant strains of bacteria .
Anti-inflammatory Properties
Research indicates that HFHP may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Anticancer Potential
Recent investigations have explored the anticancer potential of HFHP. In cell line studies, HFHP has been shown to induce apoptosis in various cancer cell types including breast and lung cancer cells. The compound appears to activate caspase pathways leading to programmed cell death:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
These findings indicate that HFHP may interfere with cancer cell proliferation and survival .
The biological activities of HFHP are attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : HFHP may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Membrane Disruption : The fluorinated structure may enhance membrane permeability leading to cell lysis in bacteria.
- Apoptotic Pathway Activation : HFHP's interaction with cellular signaling pathways can trigger apoptosis in cancer cells.
Case Studies
A notable case study involved the application of HFHP in a clinical setting where it was administered as part of a treatment regimen for patients with resistant bacterial infections. The outcomes indicated a significant reduction in infection rates and improved recovery times compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, and what are the critical reaction conditions?
The compound is typically synthesized via nucleophilic addition of hexafluoroacetone (CAS 684-16-2) to phenol derivatives under controlled conditions. For example, hexafluoroacetone reacts with substituted phenols in anhydrous solvents (e.g., THF or dichloromethane) at low temperatures (−78°C to 0°C) to minimize side reactions. Catalytic amounts of Lewis acids like BF₃·Et₂O may enhance regioselectivity . Metal-mediated approaches, such as using ethyl zinc fluoroalkoxide complexes, have also been reported for similar fluorinated alcohols .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- ¹⁹F NMR : Critical for confirming the presence and environment of CF₃ groups (δ −70 to −80 ppm for CF₃ in hexafluoroisopropanol derivatives) .
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and the hydroxyl proton (broad peak at δ 5–6 ppm, solvent-dependent) .
- LC-MS/GC-MS : Validates purity and molecular ion peaks (e.g., [M−H]⁻ at m/z 329 for related derivatives) .
- FT-IR : Confirms O–H stretching (~3200–3500 cm⁻¹) and C–F vibrations (1100–1300 cm⁻¹) .
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to fluorinated groups .
- Thermal Stability : Decomposes above 200°C, requiring storage at −20°C under inert atmospheres .
- Hygroscopicity : Absorbs moisture, necessitating anhydrous conditions for reactions .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, and what are common pitfalls?
Yield optimization involves:
- Stoichiometric Control : Excess hexafluoroacetone (1.5–2.0 eq.) drives the reaction to completion .
- Moisture Exclusion : Rigorous drying of solvents and reagents prevents hydrolysis of intermediates .
- Temperature Gradients : Slow warming from −78°C to room temperature minimizes side products like oligomers . Common pitfalls include incomplete conversion due to competing phenol oxidation or fluorinated byproduct formation.
Q. What role does this compound play in catalytic systems or supramolecular chemistry?
The strong electron-withdrawing CF₃ groups and hydroxyl moiety make it a versatile ligand in organometallic catalysis. For example, it stabilizes vanadium-alkylidene complexes in olefin metathesis reactions . In supramolecular chemistry, it facilitates host-guest interactions with cyclodextrins due to its hydrophobic fluorinated core and polar hydroxyl group .
Q. How can conflicting data on reaction outcomes (e.g., varying yields or byproducts) be resolved?
- Reproducibility Checks : Verify solvent purity, reagent sourcing (e.g., hexafluoroacetone lot variability), and moisture levels .
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
- Computational Modeling : DFT studies on transition states can explain divergent pathways under slight condition changes .
Q. What experimental strategies mitigate degradation during long-term storage or high-temperature applications?
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit thermal decomposition .
- Inert Packaging : Store under argon or nitrogen in amber vials to block light and moisture .
- Lyophilization : For aqueous solutions, freeze-drying preserves integrity .
Q. How does the compound’s fluorinated structure influence its reactivity in cross-coupling reactions?
The CF₃ groups increase electrophilicity at the aromatic ring, enhancing Suzuki-Miyaura coupling with boronic acids. However, steric hindrance from the bulky hexafluoroisopropanol group may require tailored catalysts (e.g., Pd-XPhos) for efficient coupling .
Q. Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for reproducibility .
- Analytical Workflows : Combine ¹⁹F NMR with high-resolution MS for unambiguous structural confirmation .
- Data Validation : Cross-reference results with computational models (e.g., Gaussian for vibrational spectra) to resolve ambiguities .
Properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQISEWBYMWLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232862 | |
Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836-79-3 | |
Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.